2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol
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Overview
Description
2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol is an organic compound with the molecular formula C23H22O2. It is a phenolic compound characterized by the presence of two methyl groups at the 2 and 6 positions, a benzyloxy group at the 2 position of the phenyl ring, and an ethenyl linkage connecting the phenyl and benzyloxyphenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the benzyloxy and ethenyl groups, making it less complex.
4-(2-(2-Benzyloxyphenyl)ethenyl)phenol: Similar structure but without the methyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-(2-phenylethenyl)phenol: Similar but lacks the benzyloxy group.
Uniqueness
2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzyloxy and ethenyl groups, along with the methyl substitutions, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,6-dimethyl-4-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-17-14-20(15-18(2)23(17)24)12-13-21-10-6-7-11-22(21)25-16-19-8-4-3-5-9-19/h3-15,24H,16H2,1-2H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVYAOYWQFRMRO-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142115-52-4 |
Source
|
Record name | 2,6-Dimethyl-4-(2-(2-benzyloxyphenyl)ethenyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142115524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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